6-(Phenyliminomethyl)pyridine-2-carbothioamide
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Overview
Description
6-(Phenyliminomethyl)pyridine-2-carbothioamide is an organic compound with the molecular formula C13H11N3S It is characterized by a pyridine ring substituted with a phenyliminomethyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenyliminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the pyridine and phenyl groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Phenyliminomethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Phenyliminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(Phenyliminomethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbothioamide: A simpler analog with similar chemical properties.
Phenyliminomethyl derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
6-(Phenyliminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the phenyliminomethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds .
Properties
CAS No. |
78797-13-4 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
6-(phenyliminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H11N3S/c14-13(17)12-8-4-7-11(16-12)9-15-10-5-2-1-3-6-10/h1-9H,(H2,14,17) |
InChI Key |
FXVUDPGAFBMBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=NC(=CC=C2)C(=S)N |
Origin of Product |
United States |
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